2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxybenzaldehyde with thiourea in the presence of a suitable acid catalyst.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the acetamide group.
4-methoxybenzothiazole: Contains the benzothiazole core but without the fluorophenylthio substitution.
N-(4-methoxybenzothiazol-2-yl)acetamide: Similar structure but without the fluorophenylthio group.
Uniqueness
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of both the fluorophenylthio and acetamide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c1-21-12-3-2-4-13-15(12)19-16(23-13)18-14(20)9-22-11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJYSEGVQMXCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.